2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one 2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0704465
InChI: InChI=1S/C14H10N2O4S/c1-7-8(2)21-13-11(7)14(17)20-12(15-13)9-4-3-5-10(6-9)16(18)19/h3-6H,1-2H3
SMILES: CC1=C(SC2=C1C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C
Molecular Formula: C14H10N2O4S
Molecular Weight: 302.31 g/mol

2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

CAS No.:

Cat. No.: VC0704465

Molecular Formula: C14H10N2O4S

Molecular Weight: 302.31 g/mol

* For research use only. Not for human or veterinary use.

2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one -

Specification

Molecular Formula C14H10N2O4S
Molecular Weight 302.31 g/mol
IUPAC Name 5,6-dimethyl-2-(3-nitrophenyl)thieno[2,3-d][1,3]oxazin-4-one
Standard InChI InChI=1S/C14H10N2O4S/c1-7-8(2)21-13-11(7)14(17)20-12(15-13)9-4-3-5-10(6-9)16(18)19/h3-6H,1-2H3
Standard InChI Key OMCKJCSOWLBITQ-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C
Canonical SMILES CC1=C(SC2=C1C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator